molecular formula C15H16ClN3OS B14993463 5-chloro-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide

Cat. No.: B14993463
M. Wt: 321.8 g/mol
InChI Key: LDABKJOWDFTMGR-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group, an ethylsulfanyl group, and a carboxamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction using an ethylthiol reagent.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction with an appropriate amine, such as 4-methylbenzylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(ethylsulfanyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

5-chloro-2-(ethylsulfanyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-[(4-ethylphenyl)methyl]pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-[(4-methylphenyl)ethyl]pyrimidine-4-carboxamide

Uniqueness

5-chloro-2-(ethylsulfanyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3OS/c1-3-21-15-18-9-12(16)13(19-15)14(20)17-8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,17,20)

InChI Key

LDABKJOWDFTMGR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)C)Cl

Origin of Product

United States

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